1-[3-[2-(2,5-Dimethylpyrrol-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl]-3,3-dimethylazetidin-2-one
Description
Properties
IUPAC Name |
1-[3-[2-(2,5-dimethylpyrrol-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl]-3,3-dimethylazetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O/c1-14-8-9-15(2)27(14)21-24-20-23-11-10-18(28(20)25-21)16-6-5-7-17(12-16)26-13-22(3,4)19(26)29/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHKVLQJCSLVKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NN3C(=CC=NC3=N2)C4=CC(=CC=C4)N5CC(C5=O)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701109311 | |
| Record name | 1-[3-[2-(2,5-Dimethyl-1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl]-3,3-dimethyl-2-azetidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701109311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866050-64-8 | |
| Record name | 1-[3-[2-(2,5-Dimethyl-1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl]-3,3-dimethyl-2-azetidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866050-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-[2-(2,5-Dimethyl-1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl]-3,3-dimethyl-2-azetidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701109311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of this compound are Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes. These enzymes play crucial roles in bacterial growth and replication, making them attractive targets for antibacterial and antitubercular agents.
Mode of Action
The compound interacts with the active sites of both the Enoyl ACP Reductase and DHFR enzymes. This interaction inhibits the function of these enzymes, thereby disrupting the bacterial growth and replication processes.
Biochemical Analysis
Biochemical Properties
Related compounds have shown interactions with various enzymes and proteins. For instance, some 1,2,4-triazole derivatives have been found to inhibit enzymes such as enoyl ACP reductase and dihydrofolate reductase. These interactions could potentially influence biochemical reactions involving 1-[3-[2-(2,5-Dimethylpyrrol-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl]-3,3-dimethylazetidin-2-one.
Cellular Effects
Related compounds have shown to influence cell function. For example, some 1,2,4-triazole derivatives have demonstrated antibacterial and antitubercular properties, suggesting they may impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related compounds have shown binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These findings suggest that this compound may exert its effects at the molecular level through similar mechanisms.
Metabolic Pathways
Related compounds have shown to interact with various enzymes and cofactors, suggesting that this compound could also be involved in certain metabolic pathways.
Biological Activity
The compound "1-[3-[2-(2,5-Dimethylpyrrol-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl]-3,3-dimethylazetidin-2-one" exhibits significant biological activity that has garnered attention in pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The key components include:
- Azetidinone ring : A four-membered cyclic amide that can influence the compound's interaction with biological targets.
- Triazolopyrimidine moiety : Known for its role in modulating various biological pathways.
- Dimethylpyrrol group : Implicated in enhancing the lipophilicity and bioavailability of the compound.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Antiproliferative Effects : Studies have shown that derivatives of triazolo-pyrimidine compounds can inhibit cancer cell proliferation. For instance, a related triazolo derivative demonstrated IC50 values as low as 0.53 µM against HCT-116 cancer cells .
-
Mechanisms of Action :
- Cell Cycle Arrest : The compound has been observed to induce G2/M phase arrest in cancer cells, leading to apoptosis through mitochondrial pathways .
- Kinase Inhibition : Similar compounds have shown inhibitory activity against c-Met and VEGFR-2 kinases, which are crucial in cancer progression and angiogenesis .
In Vitro Studies
Recent studies have evaluated the antiproliferative effects of the compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 0.53 | Tubulin polymerization inhibition |
| A549 | 0.98 | Induction of apoptosis via mitochondrial pathways |
| HeLa | 1.28 | G2/M phase arrest |
These findings suggest that the compound's structural features significantly enhance its potency against tumor cells.
In Vivo Studies
In vivo experiments using zebrafish models have demonstrated that the compound can effectively reduce tumor mass without exhibiting toxic effects on the host organism. This indicates a favorable therapeutic window for further development .
Case Studies
A notable case study involved the application of similar triazolo derivatives in clinical settings. These derivatives were found to be 4–30 times more potent than traditional chemotherapeutic agents like CA-4 against specific cancer lines. This highlights the potential of triazolo-pyrimidine compounds as promising candidates in cancer therapy .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Table 2: Methodological Comparisons
Q & A
Basic Research Questions
Q. What are the established synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis involves multi-step processes, typically starting with cyclization of precursors like pyrazolo[1,5-a]pyrimidine cores under reflux conditions. For example, describes using 3,5-diamino-4H-1,2,4-triazole and BMIM-PF6 ionic liquid for functionalization. Optimization may include adjusting stoichiometric ratios (e.g., 2.00 equiv of triazole), solvent polarity (e.g., dioxane in ), and temperature control during cyclization. Yield improvements often require purification via column chromatography or recrystallization. Monitoring intermediates with TLC or HPLC is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- 1H/13C NMR : Resolves aromatic protons and azetidinone carbonyl groups (e.g., δ ~170 ppm for carbonyl in ).
- HRMS : Validates molecular weight and isotopic patterns (e.g., HRMS in confirmed accuracy within 0.5 ppm).
- IR Spectroscopy : Identifies functional groups like C=O (stretching ~1650–1750 cm⁻¹) and NH/OH bonds.
- X-ray Crystallography (if applicable): Determines 3D conformation, as seen in for related triazolo-pyrimidine derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., cell lines, enzyme isoforms). To address this:
- Standardize Assays : Use validated cell lines (e.g., HEK-293 for kinase inhibition in ) and control for pH/temperature.
- Orthogonal Validation : Combine enzymatic assays with cellular viability tests (MTT assays) and computational docking (e.g., AutoDock Vina) to confirm target engagement.
- Meta-Analysis : Compare IC50 values across studies using statistical tools (ANOVA) to identify outliers .
Q. What experimental strategies are recommended for studying the environmental fate and degradation pathways of this compound?
- Methodological Answer :
- Abiotic Studies : Use HPLC-MS to monitor hydrolysis under varying pH (e.g., pH 3–9) and UV light exposure.
- Biotic Studies : Employ microbial consortia from soil/water samples to assess biodegradation rates (e.g., OECD 301F protocol).
- QSAR Modeling : Predict logP and persistence using software like EPI Suite, referencing ’s framework for environmental risk assessment .
Q. How can the role of the 2,5-dimethylpyrrole substituent in modulating enzyme inhibition be mechanistically investigated?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs lacking the pyrrole group or with substituent variations (e.g., methyl vs. trifluoromethyl in ).
- Molecular Dynamics Simulations : Use GROMACS to analyze binding stability in enzyme active sites (e.g., cytochrome P450 isoforms).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to correlate substituent effects with affinity changes .
Data Analysis & Experimental Design
Q. What statistical approaches are suitable for analyzing dose-response relationships in cytotoxicity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to calculate EC50/IC50.
- Bootstrap Resampling : Estimate confidence intervals for potency values.
- Synergy Analysis : Apply the Chou-Talalay method for combination studies (e.g., with cisplatin) to compute Combination Index (CI) values .
Q. How should researchers design in vivo pharmacokinetic studies to evaluate bioavailability?
- Methodological Answer :
- Dosing Routes : Compare oral vs. intravenous administration in rodent models.
- LC-MS/MS Quantification : Measure plasma/tissue concentrations at timed intervals (e.g., 0–24 hrs post-dose).
- Compartmental Modeling : Use WinNonlin to derive parameters like t₁/₂, Cmax, and AUC. Include metabolite profiling to identify major degradation products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
